molecular formula C16H19N3OS B11672955 N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide

N'-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B11672955
M. Wt: 301.4 g/mol
InChI Key: IUMACPQCCWMGQN-SFQUDFHCSA-N
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Description

N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide is an organic compound with the molecular formula C16H19N3OS This compound is known for its unique structure, which includes a thiophene ring and a benzylidene group substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide
  • N’-[4-(methylthio)benzylidene]-2-thiophenecarbohydrazide
  • N’-[4-hydroxybenzylidene]-2-thiophenecarbohydrazide

Uniqueness

N’-[4-(diethylamino)benzylidene]-2-thiophenecarbohydrazide is unique due to the presence of the diethylamino group, which imparts specific electronic and steric properties

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H19N3OS/c1-3-19(4-2)14-9-7-13(8-10-14)12-17-18-16(20)15-6-5-11-21-15/h5-12H,3-4H2,1-2H3,(H,18,20)/b17-12+

InChI Key

IUMACPQCCWMGQN-SFQUDFHCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

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